molecular formula C6H11NO2 B13568419 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one

3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one

Cat. No.: B13568419
M. Wt: 129.16 g/mol
InChI Key: PMRSOCKNKWBTOM-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with aminomethyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of Cyclobutane Ring: Starting from a suitable precursor, the cyclobutane ring can be formed through a [2+2] cycloaddition reaction.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions using appropriate amine reagents.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through hydroxylation reactions, often using oxidizing agents.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often fine-tuned to achieve the desired outcomes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form corresponding alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted cyclobutane derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a building block for biologically active molecules.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The aminomethyl and hydroxymethyl groups could play roles in binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)cyclobutan-1-one: Lacks the hydroxymethyl group.

    3-(Hydroxymethyl)cyclobutan-1-one: Lacks the aminomethyl group.

    Cyclobutanone: Lacks both aminomethyl and hydroxymethyl groups.

Uniqueness

3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one is unique due to the presence of both aminomethyl and hydroxymethyl groups on the cyclobutane ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one

InChI

InChI=1S/C6H11NO2/c7-3-6(4-8)1-5(9)2-6/h8H,1-4,7H2

InChI Key

PMRSOCKNKWBTOM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(CN)CO

Origin of Product

United States

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